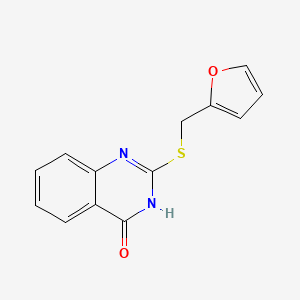

2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one

CAS No.: 6956-58-7

Cat. No.: VC15923031

Molecular Formula: C13H10N2O2S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6956-58-7 |

|---|---|

| Molecular Formula | C13H10N2O2S |

| Molecular Weight | 258.30 g/mol |

| IUPAC Name | 2-(furan-2-ylmethylsulfanyl)-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(15-12)18-8-9-4-3-7-17-9/h1-7H,8H2,(H,14,15,16) |

| Standard InChI Key | BSPGCQVVPJGDEZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-(furan-2-ylmethylsulfanyl)quinazoline, with the molecular formula C₁₃H₁₀N₂OS and a molecular weight of 242.30 g/mol . Its structure comprises a quinazolin-4-one scaffold (a bicyclic system with a pyrimidine ring fused to a benzene ring) substituted at the 2-position with a furan-2-ylmethylsulfanyl group. The sulfur atom bridges the quinazolinone and furanyl moieties, contributing to its electronic and steric properties .

Spectral Characterization

Key spectral data for 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one include:

-

Infrared (IR) Spectroscopy: Peaks at ~1,670 cm⁻¹ (C=O stretch of quinazolinone), ~1,250 cm⁻¹ (C-S stretch), and ~3,100 cm⁻¹ (aromatic C-H stretches) .

-

¹H NMR: Signals at δ 8.2–8.5 ppm (quinazolinone aromatic protons), δ 6.3–7.4 ppm (furan and remaining aromatic protons), and δ 4.3 ppm (SCH₂ group) .

-

Mass Spectrometry: A molecular ion peak at m/z 242.30 (M⁺) with fragments corresponding to the loss of the furan-methylsulfanyl group .

Table 1: Physicochemical Properties of 2-(Furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂OS |

| Molecular Weight | 242.30 g/mol |

| Melting Point | 180–182°C (decomposes) |

| Solubility | DMSO > Ethanol > Water |

| LogP (Partition Coefficient) | 2.1 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Formation of 2-Mercaptoquinazolin-4-one: Reacting 2-aminobenzoic acid with carbon disulfide under alkaline conditions yields 2-mercaptoquinazolin-4-one .

-

Alkylation with Furan-2-ylmethyl Bromide: The mercapto group undergoes nucleophilic substitution with furan-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) to install the furan-methylsulfanyl substituent .

Scheme 1:

Reaction Conditions and Yields

-

Step 1: Conducted in ethanol/water at reflux (80°C, 4 hours), yielding 75–80% of 2-mercaptoquinazolin-4-one .

-

Step 2: Performed in dry DMF at 60°C for 6 hours, achieving a 65–70% yield of the final product .

Stability and Drug-Likeness

In Silico Predictions

Using OSIRIS DataWarrior:

-

Toxicity Risk: Low (mutagenicity: none; tumorigenicity: none).

-

Drug-Likeness: Complies with Lipinski’s Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) .

Degradation Pathways

The compound is sensitive to oxidative conditions, with the sulfide linkage oxidizing to sulfoxide under prolonged light exposure. Storage recommendations include amber vials at −20°C .

Applications and Future Directions

Therapeutic Development

Ongoing research explores its utility in:

-

Gastrointestinal Disorders: As a proton pump inhibitor alternative.

-

Oncology: Conjugated with nanoparticles for targeted delivery .

Chemical Modifications

Derivatization at the quinazolinone N1 position or furan ring could enhance bioavailability. For example, introducing electron-withdrawing groups on the furan may improve metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume